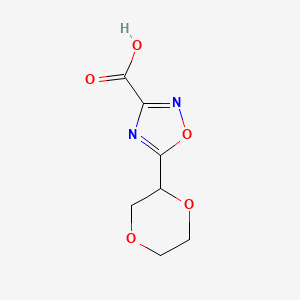![molecular formula C7H11N3O2 B13075791 5-Methoxy-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13075791.png)
5-Methoxy-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one is a chemical compound with the following structure:
Structure: C9H13NO2
It is also known by other names such as 2-methoxy-5-[(methylamino)methyl]phenol and benzoic acid, 2-(methylamino)-, methyl ester . The compound exhibits interesting properties and has applications in various fields.
Preparation Methods
Synthetic Routes:: The synthetic routes for 5-Methoxy-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one involve the condensation of appropriate starting materials. One common method is the reaction between 2-methoxyphenol and methylamine . The reaction proceeds under specific conditions to yield the desired compound.
Industrial Production:: While industrial-scale production methods may vary, laboratories typically employ chemical synthesis techniques to produce this compound. Optimization of reaction conditions, purification, and yield are critical factors in large-scale production.
Chemical Reactions Analysis
5-Methoxy-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one can undergo several types of reactions:
Oxidation: It may be oxidized under specific conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substituents can be introduced or replaced. Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Major products formed from these reactions depend on the specific reaction conditions and substituents present.
Scientific Research Applications
Chemistry::
- Used as a building block in organic synthesis.
- Investigated for its reactivity and potential applications in drug discovery.
- Studied for its biological effects and potential therapeutic applications.
- May interact with cellular targets or pathways.
- Used in the production of specialty chemicals.
Mechanism of Action
The exact mechanism by which 5-Methoxy-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets or signaling pathways.
Comparison with Similar Compounds
While 5-Methoxy-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one is unique in its structure, it shares similarities with other compounds. Some related compounds include:
2-methoxy-5-[(methylamino)methyl]phenol: (CAS Number: 54542-57-3)
2-methoxy-3-methylpyrazine: (CAS Number: 2847-30-5)
5-methoxy-2-methylindole-3-acetic acid: (CAS Number: 54542-57-3)
Remember, scientific research continues to uncover new insights into the compound’s behavior and applications
Properties
Molecular Formula |
C7H11N3O2 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
5-methoxy-2-(methylaminomethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H11N3O2/c1-8-4-6-9-3-5(12-2)7(11)10-6/h3,8H,4H2,1-2H3,(H,9,10,11) |
InChI Key |
BKVGVIBEQXQVJQ-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=NC=C(C(=O)N1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


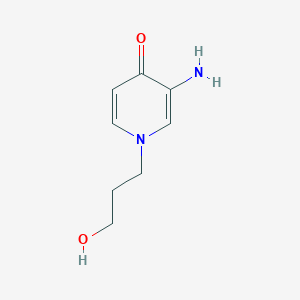
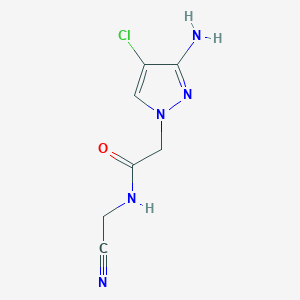
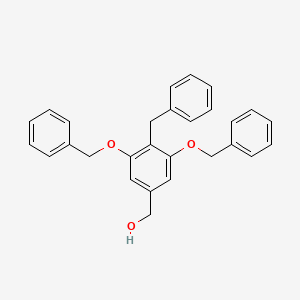
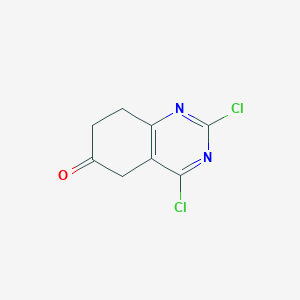



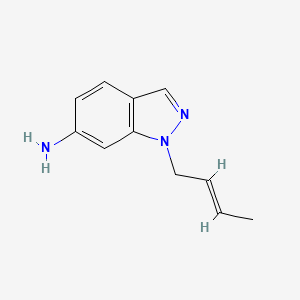
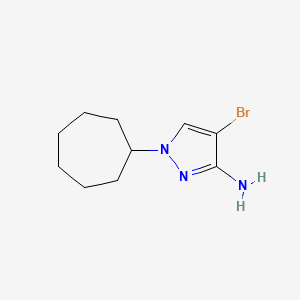
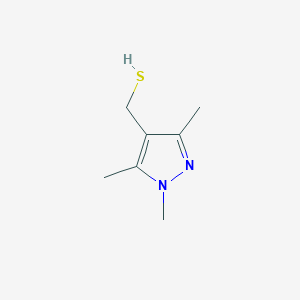
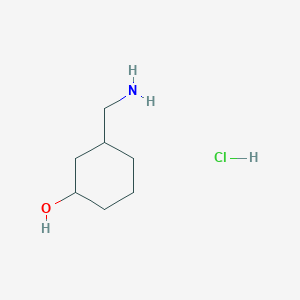
![5-Bromo-1-[2-(1H-imidazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13075771.png)
![7-Bromo-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B13075783.png)
